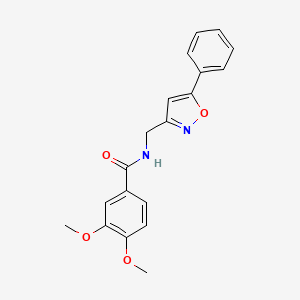

3,4-dimethoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

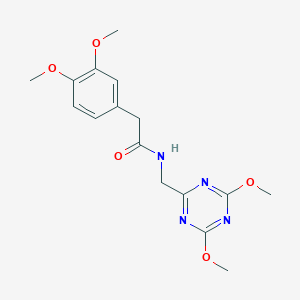

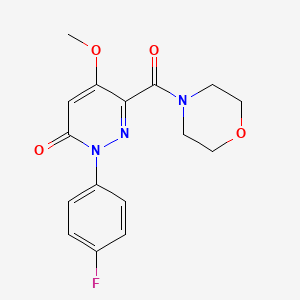

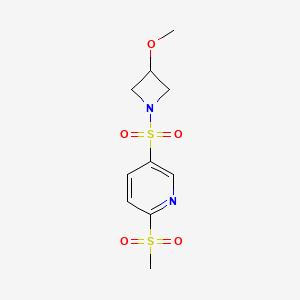

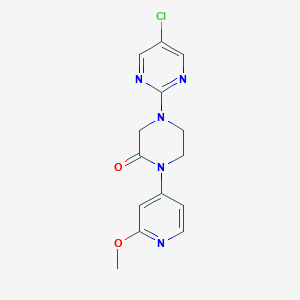

The compound “3,4-dimethoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups, including an amide group (-CONH2), an isoxazole ring (a five-membered ring with one oxygen atom and one nitrogen atom), and two methoxy groups (-OCH3) attached to a benzene ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized starting from the corresponding carboxylic acids or acid chlorides, which are then reacted with the appropriate amine . The isoxazole ring can be formed through several methods, including the reaction of hydroxylamine with α,β-unsaturated ketones .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amide group might undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The isoxazole ring could potentially undergo reactions at the carbon adjacent to the oxygen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Compounds with structures similar to 3,4-dimethoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide have been synthesized and characterized to explore their potential applications in various fields, including pharmaceuticals and materials science. For instance, the synthesis of novel benzamide compounds starting from dimethoxybenzoic acid and amine derivatives has been reported, highlighting their antioxidant and antibacterial activities (Yakan et al., 2020). This suggests that derivatives of the compound could also exhibit similar bioactivities, making them potential candidates for further pharmaceutical research.

Antimicrobial and Antioxidant Activities

The exploration of benzamide derivatives for their antimicrobial and antioxidant properties indicates a promising area of application for 3,4-dimethoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide. For example, new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides have shown effective total antioxidant, free radical scavenging, and metal chelating activity, alongside in vitro antibacterial activity against various bacteria (Yakan et al., 2020). This implies that 3,4-dimethoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide could be investigated for similar biological activities.

Pharmacological Applications

Research on structurally related compounds suggests potential pharmacological applications. Compounds possessing dimethoxybenzamide structures have been evaluated for their pharmacological properties, including antipsychotic, anti-inflammatory, and analgesic activities. This points towards the possibility of 3,4-dimethoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide serving as a lead compound in the development of new therapeutic agents (Gabriele et al., 2006; Abu‐Hashem et al., 2020).

Materials Science

In materials science, aromatic polyamides containing oxadiazole or benzonitrile units, similar in structural motif to the benzamide , have been developed for their thermal stability and ability to form thin flexible films. This suggests a potential application of 3,4-dimethoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide in the synthesis of new polymeric materials with specific optical or mechanical properties (Sava et al., 2003).

Wirkmechanismus

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, many isoxazole derivatives have been found to have various biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .

Zukünftige Richtungen

Future research could explore the potential applications of this compound in various fields, such as medicine or materials science, based on its chemical structure and properties. Further studies could also investigate its synthesis and reactivity to develop more efficient methods for its production and use .

Eigenschaften

IUPAC Name |

3,4-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-23-16-9-8-14(10-18(16)24-2)19(22)20-12-15-11-17(25-21-15)13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCNXZSVYSSBFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-fluorobenzamide](/img/structure/B2432657.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2432659.png)

![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2432660.png)

![4-ethyl-N-(4-fluoro-2-methylphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2432662.png)

![Methyl 4-[2-(2-chloro-4-methylanilino)-2-oxoethoxy]-6-methylquinoline-2-carboxylate](/img/structure/B2432667.png)

![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2432668.png)